

# 3-Isocyanatoprop-1-yne CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-Isocyanatoprop-1-yne

Cat. No.: B1292010

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## An In-depth Technical Guide to 3-Isocyanatoprop-1-yne

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-Isocyanatoprop-1-yne** (also known as propargyl isocyanate), a bifunctional reagent with significant potential in chemical synthesis, drug discovery, and materials science. The document covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its reactivity profile. Detailed experimental methodologies for analogous reactions are presented, alongside structured data tables for clarity. Furthermore, this guide illustrates key reaction pathways and experimental workflows using Graphviz diagrams to support researchers in the practical application of this versatile molecule.

### Core Chemical Identification

**3-Isocyanatoprop-1-yne** is a chemical compound featuring both a terminal alkyne and a highly reactive isocyanate functional group. This dual functionality makes it a valuable building block for introducing a propargyl group into various molecular scaffolds.

Identifier	Value	Reference
CAS Number	56620-43-0	[1]
Molecular Formula	C4H3NO	[1]
Molecular Weight	81.07 g/mol	[1]
IUPAC Name	3-isocyanatoprop-1-yne	[1]
Synonyms	Propargyl isocyanate, 1-Propyne, 3-isocyanato-	[1]

## Physicochemical Properties

Below is a summary of the computed physicochemical properties of **3-Isocyanatoprop-1-yne**.

Property	Value
Molecular Weight	81.07 g/mol
XLogP3	1.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	81.021463719 Da
Monoisotopic Mass	81.021463719 Da
Topological Polar Surface Area	29.4 Å <sup>2</sup>
Heavy Atom Count	6
Formal Charge	0
Complexity	113

Data sourced from PubChem CID 22352766.[1]

## Reactivity and Synthetic Applications

The synthetic utility of **3-Isocyanatoprop-1-yne** stems from the distinct reactivity of its two functional groups: the electrophilic isocyanate and the versatile terminal alkyne.

### Isocyanate Group Reactivity

The isocyanate group ( $\text{-N=C=O}$ ) is highly electrophilic and readily reacts with a variety of nucleophiles. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of pharmaceuticals and agrochemicals. The general order of reactivity with common nucleophiles is:

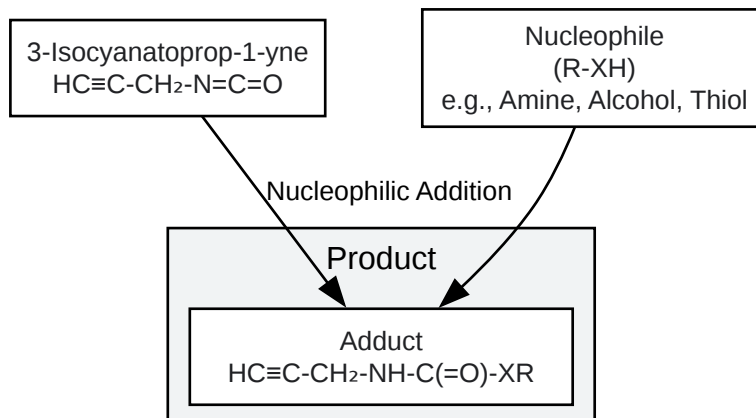
Primary Amines > Secondary Amines > Alcohols  $\approx$  Thiols > Water

These reactions typically proceed via nucleophilic addition to the central carbon of the isocyanate, followed by proton transfer to form a stable adduct.

- Amines: React to form substituted ureas.
- Alcohols: React to form carbamates.
- Thiols: React to form thiocarbamates.
- Water: Reacts to form an unstable carbamic acid, which can then decompose to an amine and carbon dioxide.

The reactivity of isocyanates can be influenced by steric hindrance and the electronic properties of their substituents. Electron-withdrawing groups tend to increase the reactivity of the isocyanate group.

## General Reaction of 3-Isocyanatoprop-1-yne with Nucleophiles

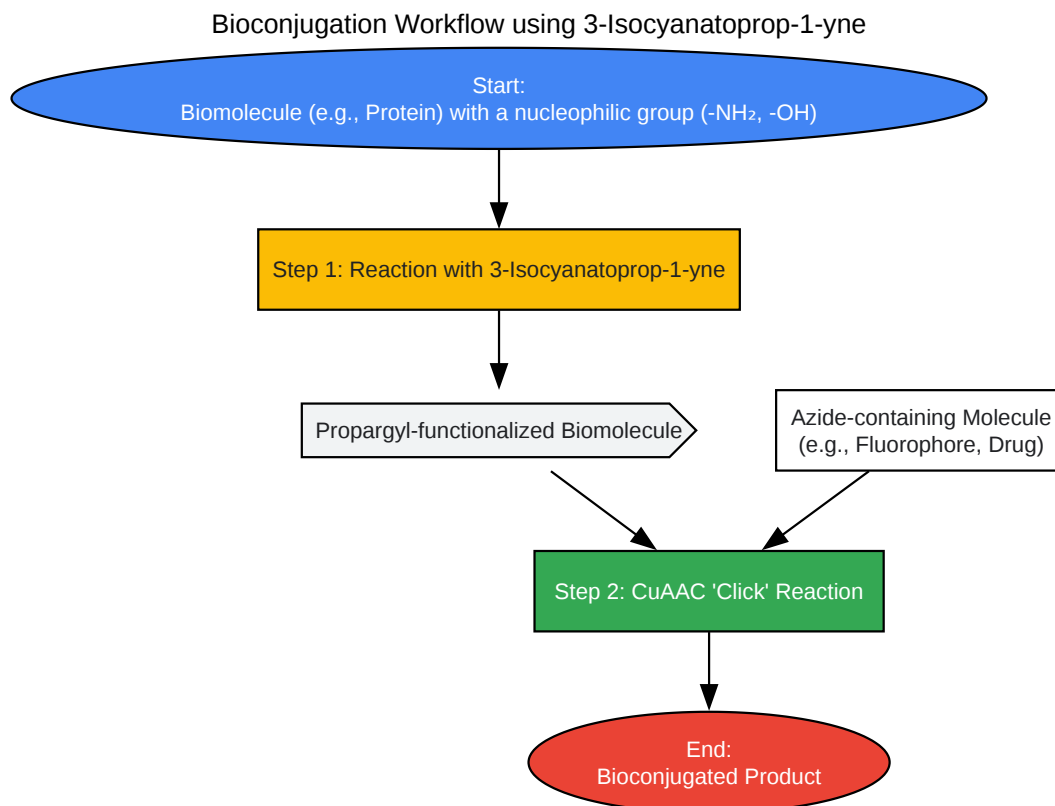


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Caption: Reaction pathway of **3-isocyanatoprop-1-yne** with nucleophiles.

## Alkyne Group Reactivity and "Click Chemistry"

The terminal alkyne group (propargyl group) is a key functional handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible.<sup>[2][3]</sup> The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.<sup>[4]</sup> This makes **3-Isocyanatoprop-1-yne** a valuable tool for bioconjugation, allowing for the attachment of the propargyl group to a biomolecule via the isocyanate, followed by "clicking" on a molecule of interest that has been functionalized with an azide.



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Caption: Workflow for bioconjugation using **3-isocyanatoprop-1-yne**.

## Experimental Protocols

While a specific, published experimental protocol for the synthesis of **3-Isocyanatoprop-1-yne** was not identified in the conducted search, a general understanding of its synthesis can be derived from methods used for other isocyanates. The synthesis of carbamates from isocyanates, however, is well-documented. The following protocol for the synthesis of propargyl n-butyl carbamate from n-butyl isocyanate and propargyl alcohol serves as a valuable model for the reactivity of the isocyanate group with a propargyl moiety.

## Exemplary Synthesis of Propargyl N-Butyl Carbamate

This protocol is adapted from a patented industrial process and demonstrates the reaction of an isocyanate with propargyl alcohol.<sup>[5]</sup><sup>[6]</sup>

Objective: To synthesize propargyl n-butyl carbamate.

Materials:

- n-Butyl isocyanate
- Propargyl alcohol
- Vaporizer
- Porous fixed-bed reactor

Procedure:

- n-Butyl isocyanate and propargyl alcohol are separately fed into a vaporizer using metering pumps at specified flow rates.
- The vaporized reactants are then introduced into a porous fixed-bed reactor.
- The reaction temperature is controlled by adjusting the cooling on the shell side of the reactor.
- The reaction is allowed to proceed for a defined residence time to yield the crude product.
- The crude propargyl n-butyl carbamate is then purified, for example, by passing through a polymer membrane under vacuum to remove any excess propargyl alcohol.<sup>[5]</sup>

Reaction Parameters from Patent CN101016256A:

Parameter	Value
n-Butyl Isocyanate Flow Rate	63.4 kg/h
Propargyl Alcohol Flow Rate	36.6 kg/h
Reaction Temperature	115-130 °C
Reaction Time	40 minutes
Yield	High (quantitative details in patent)

This data is for the synthesis of propargyl n-butyl carbamate and serves as an example of the reaction conditions for an isocyanate with propargyl alcohol.[\[5\]](#)

## Potential Applications in Drug Development

The unique bifunctional nature of **3-Isocyanatoprop-1-yne** makes it a compelling molecule for various applications in drug discovery and development:

- **Linker Chemistry:** It can be used as a linker to conjugate drugs to antibodies or other targeting moieties, leveraging the stability of the carbamate bond and the versatility of the alkyne for further modification.
- **Probe Synthesis:** The propargyl group can be used to "click" on fluorescent dyes or affinity tags, enabling the creation of chemical probes to study the mechanism of action of bioactive compounds.
- **Fragment-Based Drug Discovery (FBDD):** The small size and reactive handles of this molecule make it an interesting fragment for screening against biological targets.
- **Covalent Inhibitors:** The reactive isocyanate group has the potential to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to potent and long-lasting inhibition.

## Safety Considerations

Isocyanates are known to be toxic and are potent respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection,

should be used when handling **3-Isocyanatoprop-1-yne**. All work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.

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